2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c26-20-13-18(15-6-2-1-3-7-15)24-14-25(20)11-10-23-21(27)17-12-16-8-4-5-9-19(16)29-22(17)28/h1-9,12-14H,10-11H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMLQWAWOSIFTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. The compound features a complex structure that includes chromene and pyrimidine moieties, which are known for various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and neuropharmacological properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study reported that related compounds demonstrated potent activity against various cancer cell lines, including colon cancer (HT-29) and leukemia (K562) cells. For instance, one derivative showed an IC₅₀ value of 7.98 μM against HT-29 cells, indicating strong antiproliferative effects .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (μM) | Activity Level |
|---|---|---|---|
| Compound A | HT-29 | 7.98 | Significant |
| Compound B | K562 | 9.44 | Moderate |
| Compound C | Other Cancer | Varies | Variable |
Antiviral Properties
The compound has also been investigated for its antiviral activity, particularly against herpes and retroviruses. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be elucidated .
Neuropharmacological Effects
In the realm of neuropharmacology, derivatives of this compound have shown promising anticonvulsant properties. In animal models, they have been effective in reducing seizure activity in tests such as the maximal electroshock seizure test and pentylenetetrazole test . This suggests potential therapeutic applications in treating epilepsy and related disorders.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound derivatives:
- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their biological activities, revealing that modifications to the chromene and pyrimidine rings significantly influenced their anticancer potency .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which these compounds exert their anticancer effects, particularly through inhibition of cyclin-dependent kinases involved in cell cycle regulation .
- Comparative Studies : Comparative studies with other known anticancer agents highlighted the unique efficacy of this compound's derivatives in targeting specific cancer types while exhibiting lower toxicity profiles .
Scientific Research Applications
Overview
2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic compound with significant potential in various fields of research, particularly in medicinal chemistry. Its unique structural features allow it to interact with biological systems in diverse ways, making it a candidate for therapeutic applications.
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Case Study: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| HeLa (Cervical) | 8.2 |
| A549 (Lung) | 12.3 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent.
Minimum Inhibitory Concentration (MIC) Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial activity suggests that this compound could be developed into a therapeutic agent for treating bacterial infections.
Neuropharmacological Effects
There is emerging evidence that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to inhibit certain enzymes involved in neurodegeneration has been noted.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that allow for variations in substituents on the chromene and pyrimidine rings. This flexibility is crucial for exploring structure-activity relationships (SAR).
Synthesis Steps Overview:
- Formation of the chromene core.
- Introduction of the pyrimidine moiety.
- Functionalization at the carboxamide position.
This synthetic pathway enables the investigation of various derivatives to optimize biological activity.
Potential Applications
The diverse biological activities of this compound suggest multiple potential applications:
- Anticancer Drug Development : Given its cytotoxic effects on cancer cells, further development could lead to new cancer therapies.
- Antimicrobial Agents : The compound's effectiveness against bacterial strains positions it as a candidate for antibiotic development.
- Neuroprotective Agents : Its potential role in neuroprotection could be explored for treating conditions like Alzheimer's or Parkinson's disease.
Comparison with Similar Compounds
Core Structural Analog: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
This analog (synthesized by Ivanov et al., 2025) replaces the pyrimidine-ethyl group with a 4-methoxyphenethyl substituent. Key differences include:
Sulfonamide-Modified Analog: 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
This derivative (synthesized via two methods in ) features a sulfamoylphenyl group instead of the pyrimidine-ethyl chain:
- Solubility and Bioavailability : The sulfamoyl group increases hydrophilicity, contrasting with the target compound’s pyrimidine-ethyl group, which balances lipophilicity and polarity.
- Biological Activity : Sulfonamide-coumarins are often explored as carbonic anhydrase inhibitors, whereas pyrimidine-containing analogs are more likely to target kinases or DNA repair enzymes .
Pyridyl-Substituted Analogs: 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide Derivatives
Wu et al. (2019) synthesized coumarin-carboxamides with pyridyl substituents (e.g., 2a–c in ). These compounds exhibit strong fluorescence and Cu²⁺ sensing capabilities due to the pyridyl group’s metal-chelating properties. In contrast, the pyrimidine group in the target compound may reduce fluorescence but enhance enzymatic interactions .
Data Table: Structural and Functional Comparison
Research Findings and Structure-Activity Relationships (SAR)
- Pyrimidine vs. Pyridyl Groups : Pyrimidine’s nitrogen-rich structure (as in the target compound) likely enhances interactions with ATP-binding pockets in kinases, whereas pyridyl groups () favor metal coordination .
- Linker Flexibility : The ethyl linker in the target compound may improve binding kinetics compared to rigid analogs (e.g., direct aryl substitutions in ).
- Substituent Polarizability : Methoxy and sulfamoyl groups () alter solubility profiles, impacting pharmacokinetics. The pyrimidine-ethyl group offers a balance between hydrophilicity and membrane permeability .
Preparation Methods
Coumarin-3-Carboxamide Subunit
The coumarin ring can be derived from salicylaldehyde analogs via Pechmann condensation, while the C3 carboxamide group introduces synthetic complexity. Literature precedents indicate that 7-substituted coumarin-3-carboxylic acids serve as viable precursors, with subsequent activation to acid chlorides enabling amine coupling. For example, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid (CAS 50995-74-9) undergoes amidation with ethylenediamine derivatives under phosphorus oxychloride catalysis.
4-Phenylpyrimidin-6-One Subunit
The 6-oxo-4-phenylpyrimidine moiety suggests a Biginelli-like synthesis pathway, combining benzaldehyde, ethyl acetoacetate, and urea under acidic conditions. Modifications to introduce the N-ethyl group require nucleophilic substitution at the pyrimidine N1 position, often facilitated by ethylenediamine in DMF.
Ethylene Linker Installation
Coupling the two subunits necessitates a two-carbon spacer. Strategic use of N-(2-aminoethyl) intermediates allows sequential amidation, though steric hindrance at the coumarin C3 position demands optimized reaction stoichiometry.
Stepwise Synthesis Protocol
Synthesis of 7-Substituted Coumarin-3-Carboxylic Acid
Route A (Kostanecki–Robinson Reaction):
Salicylaldehyde derivatives react with diethyl malonate in acetic anhydride under reflux (120°C, 6 h) to yield coumarin-3-carboxylate esters. For example, 7-diethylamino-coumarin-3-carboxylate forms in 78% yield when using 4-diethylaminosalicylaldehyde.
Route B (Microwave-Assisted Pechmann Condensation):
Resorcinol and ethyl acetoacetate undergo cyclization in the presence of InCl3 (20 mol%) under microwave irradiation (300 W, 110°C, 15 min), achieving 85% yield of coumarin-3-carboxylic acid after hydrolysis.
Activation to Acid Chloride
The carboxylic acid (1 eq) reacts with thionyl chloride (3 eq) in anhydrous dichloromethane at 0°C, followed by warming to 40°C for 2 h. Excess reagent is removed under reduced pressure to yield the acid chloride, which is used immediately in subsequent steps.
Preparation of 1-(2-Aminoethyl)-4-Phenylpyrimidin-6(1H)-One
Step 1: Biginelli Reaction
Benzaldehyde (1 eq), ethyl acetoacetate (1 eq), and urea (1.2 eq) react in ethanol with concentrated HCl (0.5 mL) at 80°C for 5 h, yielding 4-phenyl-3,4-dihydropyrimidin-2(1H)-one (78% yield).
Step 2: Oxidation to Pyrimidinone
The dihydropyrimidinone is treated with MnO2 (3 eq) in toluene at reflux (110°C, 8 h), achieving 92% conversion to 4-phenylpyrimidin-6(1H)-one.
Step 3: N-Alkylation with Ethylenediamine
The pyrimidinone (1 eq) reacts with 2-bromoethylamine hydrobromide (1.2 eq) in DMF containing K2CO3 (2 eq) at 60°C for 12 h, yielding the N-(2-aminoethyl) derivative (67% yield).
Final Amide Coupling
The coumarin-3-acid chloride (1 eq) and N-(2-aminoethyl)-4-phenylpyrimidin-6(1H)-one (1.05 eq) react in dry THF with triethylamine (2 eq) as base. After stirring at 0°C for 1 h and room temperature for 6 h, the product precipitates upon addition of ice water. Recrystallization from ethanol/water (7:3) affords the target compound in 63% yield.
Reaction Optimization and Mechanistic Insights
Coumarin Formation Catalysts
Table 1 compares catalysts for Pechmann condensation:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Concentrated H2SO4 | 120 | 6 | 68 |
| InCl3 | 110 (MW) | 0.25 | 85 |
| ZrCl4 | 100 | 3 | 72 |
Data from highlight microwave (MW) assistance as superior for reducing reaction time.
Amidation Efficiency
Phosphorus oxychloride-mediated activation outperforms DCC/DMAP systems in coupling efficiency:
| Activator | Solvent | Coupling Yield (%) |
|---|---|---|
| POCl3 | Pyridine | 85 |
| DCC/DMAP | DCM | 62 |
| HATU | DMF | 74 |
Phosphoryl chloride facilitates in-situ acid chloride formation, minimizing racemization.
Pyrimidine N-Alkylation Challenges
Steric hindrance at N1 necessitates polar aprotic solvents. DMF (ε=36.7) provides optimal solvation for the SN2 mechanism, whereas acetonitrile (ε=37.5) leads to lower yields due to poor intermediate solubility.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H2O, 1 mL/min) shows 99.2% purity with tR=12.7 min. MS (ESI+): m/z 388.4 [M+H]+.
Comparative Synthesis Routes
Microwave vs Conventional Heating
Microwave-assisted pyrimidine cyclization reduces reaction time from 8 h to 12 min while improving yield from 67% to 85%.
Solvent Effects on Crystallinity
Recrystallization from ethanol/water yields prismatic crystals (mp 214–216°C), whereas acetonitrile produces amorphous material with inferior dissolution properties.
Industrial-Scale Considerations
A pilot-scale process (50 kg batch) employs continuous flow reactors for the Pechmann condensation (residence time 15 min) and static mixers for amide coupling, achieving 71% overall yield with 99.5% purity by qNMR.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the chromene core followed by coupling with the pyrimidine-ethyl moiety. Key steps include:
- Chromene activation : Use of coupling agents like EDC/HOBt for carboxamide formation (common in chromene derivatives) .
- Pyrimidine coupling : Reaction conditions (e.g., solvent polarity, temperature) significantly impact regioselectivity. Polar aprotic solvents (DMF, DMSO) at 60–80°C improve yields .
- Purification : Column chromatography or preparative HPLC is recommended for isolating the final product (>95% purity) .
- Data Insight : Yields range from 40–70% depending on the substitution pattern and catalyst (e.g., Lewis acids like ZnCl₂ enhance pyrimidine coupling efficiency) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the chromene-pyrimidine linkage and substituent positions. Key signals include δ 6.8–8.2 ppm (aromatic protons) and δ 165–170 ppm (carbonyl carbons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~433 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH .
Advanced Research Questions
Q. How does the substitution pattern on the chromene and pyrimidine moieties influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies can be guided by:
- Comparative assays : Testing analogs with halogen (Cl, F) or methyl groups on the phenyl ring (pyrimidine moiety) for target affinity .
- Computational modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., electron-withdrawing groups enhance binding to kinase targets) .
- Data Contradiction Analysis :
- Example : A methyl substituent on the pyrimidine (vs. chloro) may reduce cytotoxicity in cancer cell lines (IC₅₀ shifts from 2.1 μM to >10 μM) . This highlights the need for scaffold-specific SAR validation.
Q. What computational strategies predict target interactions and optimize lead derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR, VEGFR2). Focus on hydrogen bonding with the pyrimidine N1 and chromene carbonyl .
- ADMET prediction : Tools like SwissADME evaluate logP (optimal: 2–4) and solubility. The compound’s high logP (~3.8) suggests formulation challenges .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and consistent cell lines (e.g., MCF-7 vs. HeLa variability) .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to mitigate false negatives in cell-based assays .
Q. What strategies improve bioavailability and pharmacokinetic profiles of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
